Cas no 68162-84-5 (4-Methoxy-N-(1-phenylethyl)benzamide)

4-Methoxy-N-(1-phenylethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position and an N-(1-phenylethyl) moiety. This structure confers potential utility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The methoxy group enhances electron density, influencing reactivity, while the chiral phenylethyl substituent may contribute to stereoselective applications. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for exploring structure-activity relationships. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in experimental settings.
4-Methoxy-N-(1-phenylethyl)benzamide structure
68162-84-5 structure
Product Name:4-Methoxy-N-(1-phenylethyl)benzamide
CAS No:68162-84-5
MF:C16H17NO2
MW:255.311684370041
CID:1074226
PubChem ID:2827455
Update Time:2025-11-02

4-Methoxy-N-(1-phenylethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-N-(1-phenylethyl)benzamide
    • 4-METHOXY-N-(1-PHENYL-ETHYL)-BENZAMIDE
    • (+-)-4-Methoxy-benzoesaeure-(1-phenyl-aethylamid)
    • (+-)-4-methoxy-benzoic acid-(1-phenyl-ethylamide)
    • (4-methoxyphenyl)-N-(phenylethyl)carboxamide
    • 4-Methoxy-benzoesaeure-(1-phenyl-aethylamid)
    • 4-Methoxy-benzoesaeure-< 1-phenyl-aethylamid>
    • AC1MCXF4
    • AC1Q49UV
    • ARONIS022229
    • CBDivE_000468
    • CTK7A1957
    • Oprea1_026122
    • Oprea1_255139
    • CS-0322649
    • DTXSID00385147
    • 68162-84-5
    • Z31450140
    • AKOS000319655
    • AKOS016195761
    • STK089747
    • Benzamide, 4-methoxy-N-(1-phenylethyl)-
    • MDL: MFCD00437019
    • Inchi: 1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17-16(18)14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18)
    • InChI Key: OMHDGNALXUEDAQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OC)NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.125928785g/mol
  • Monoisotopic Mass: 255.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 438.1±38.0 °C at 760 mmHg
  • Flash Point: 218.8±26.8 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

4-Methoxy-N-(1-phenylethyl)benzamide Security Information

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Additional information on 4-Methoxy-N-(1-phenylethyl)benzamide

4-Methoxy-N-(1-phenylethyl)benzamide (CAS No. 68162-84-5): A Comprehensive Overview

4-Methoxy-N-(1-phenylethyl)benzamide (CAS No. 68162-84-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic research. This compound, also known by its systematic name, belongs to the class of benzamide derivatives, which are widely recognized for their diverse applications in pharmaceuticals and agrochemicals. The presence of a methoxy group and a phenylethyl moiety in its structure enhances its versatility, making it a valuable intermediate in various synthetic pathways.

The molecular formula of 4-Methoxy-N-(1-phenylethyl)benzamide is C16H17NO2, with a molecular weight of 255.31 g/mol. Its structure features a benzamide core substituted with a methoxy group at the para position and an N-(1-phenylethyl) side chain. This unique arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). Researchers often explore its hydrogen-bonding capabilities and aromatic interactions, which are critical for its role in drug design and molecular recognition.

In recent years, 4-Methoxy-N-(1-phenylethyl)benzamide has been studied for its potential applications in central nervous system (CNS) drug development. The compound's structural similarity to known pharmacophores has led to investigations into its interactions with neurotransmitter receptors. For instance, its amide linkage and aromatic rings mimic motifs found in ligands for serotonin and dopamine receptors, making it a candidate for modulating neurological pathways. This aligns with the growing interest in neuroactive compounds and mental health therapeutics, topics frequently searched in academic and pharmaceutical circles.

Beyond pharmaceuticals, 4-Methoxy-N-(1-phenylethyl)benzamide is also utilized in material science and catalysis. Its ability to act as a ligand in transition metal complexes has been explored for applications in asymmetric synthesis, a hot topic in green chemistry. The compound's chiral center, derived from the 1-phenylethyl group, enables its use in stereoselective reactions, which are essential for producing enantiomerically pure compounds. This aspect is particularly relevant to industries focused on sustainable chemistry and reducing synthetic waste.

The synthesis of 4-Methoxy-N-(1-phenylethyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 1-phenylethylamine, often mediated by coupling reagents like EDC or HATU. Optimizing this process for higher yields and purity is a common research focus, as reflected in queries about amide bond formation techniques and carboxylic acid activation methods. Recent advancements in flow chemistry and microwave-assisted synthesis have further streamlined its production, addressing the demand for efficient and scalable protocols.

From a commercial perspective, 4-Methoxy-N-(1-phenylethyl)benzamide is available through specialty chemical suppliers, with pricing influenced by purity grades (e.g., >98% HPLC) and batch sizes. Its market demand is driven by academic institutions, pharmaceutical R&D departments, and contract research organizations (CROs). Searches for bulk suppliers of benzamide derivatives or custom synthesis services often highlight this compound's niche yet growing relevance. Regulatory-wise, it is not classified as hazardous under major chemical inventories, ensuring straightforward procurement for qualified users.

In analytical chemistry, characterizing 4-Methoxy-N-(1-phenylethyl)benzamide involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods verify its identity and purity, crucial for reproducibility in research. The compound's UV absorption properties (λmax ~270 nm) also make it suitable for photophysical studies, connecting to trending topics like fluorescence labeling and molecular probes.

Looking ahead, the versatility of 4-Methoxy-N-(1-phenylethyl)benzamide positions it as a scaffold for further structural modifications. Innovations in bioisosteric replacements or hybrid molecule design could unlock new biological activities, aligning with the pharmaceutical industry's push for first-in-class drugs. Its role in crystal engineering—exploiting intermolecular interactions for novel materials—also presents untapped opportunities, resonating with searches for functional organic solids.

To summarize, 4-Methoxy-N-(1-phenylethyl)benzamide (CAS No. 68162-84-5) exemplifies how targeted molecular design bridges multiple scientific disciplines. Whether as a neurological research tool, a chiral auxiliary, or a building block for advanced materials, its value lies in the intersection of chemistry's foundational principles and cutting-edge applications. As research trends evolve toward precision medicine and sustainable synthesis, this compound will likely remain a subject of both academic inquiry and industrial innovation.

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